
Methyl perfluorohexyl ether
Overview
Description
Methyl perfluorohexyl ether is a fluorinated ether with the molecular formula C7H3F13O. It is known for its unique properties, including high thermal and chemical stability, low surface tension, and hydrophobic-oleophobic characteristics. These properties make it valuable in various industrial and scientific applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl perfluorohexyl ether can be synthesized through the Williamson ether synthesis, which involves the reaction of an alkoxide ion with a primary alkyl halide or tosylate in an S_N2 reaction. The alkoxide ion is typically prepared by reacting an alcohol with a strong base such as sodium hydride (NaH) .
Industrial Production Methods
Industrial production of ethers like this compound often involves the sulfuric-acid-catalyzed reaction of alcohols. This method is limited to primary alcohols due to the dehydration of secondary and tertiary alcohols to yield alkenes .
Chemical Reactions Analysis
Types of Reactions
Methyl perfluorohexyl ether primarily undergoes acidic cleavage reactions. The most common reaction is the cleavage of the C–O bond using strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI). This reaction can proceed via S_N2 or S_N1 mechanisms, depending on the substituents attached to the ether .
Common Reagents and Conditions
Acidic Cleavage: HBr or HI in aqueous solutions.
Williamson Ether Synthesis: Alkoxide ion (prepared using NaH) and primary alkyl halide or tosylate.
Major Products
Acidic Cleavage: Alcohol and alkyl halide.
Williamson Ether Synthesis: Ether and by-products depending on the specific reactants used.
Scientific Research Applications
Methyl perfluorohexyl ether is used in various scientific research applications due to its unique properties:
Chemistry: As a solvent and reagent in organic synthesis.
Biology: In the study of membrane proteins and other biological molecules.
Industry: Used in the production of fluorinated surfactants, which are employed in emulsion polymerization, coatings, and fire-fighting foams
Mechanism of Action
The mechanism of action of methyl perfluorohexyl ether involves its interaction with molecular targets through its fluorinated tail. This interaction often leads to the formation of a monolayer at interfaces, reducing surface tension and preventing the evaporation of aqueous phases. This property is particularly useful in applications like dry eye disease treatment, where it helps maintain tear film stability .
Comparison with Similar Compounds
Similar Compounds
Perfluorohexyloctane: Used in ophthalmology for dry eye disease treatment.
Dimethyl ether: A simple ether with different properties and applications.
Diethyl ether: Commonly used as a solvent in laboratories.
Uniqueness
Methyl perfluorohexyl ether stands out due to its high fluorine content, which imparts exceptional thermal and chemical stability, as well as unique hydrophobic and oleophobic properties. These characteristics make it more suitable for specialized applications compared to other ethers .
Properties
IUPAC Name |
1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluoro-6-methoxyhexane | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F13O/c1-21-7(19,20)5(14,15)3(10,11)2(8,9)4(12,13)6(16,17)18/h1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRWBDEIUJSDQGV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6F13OCH3, C7H3F13O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Record name | Hexane, 1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluoro-6-methoxy- | |
Source | NORMAN Suspect List Exchange | |
Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |
Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10895469 | |
Record name | 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-6-methoxyhexane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10895469 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
226909-72-4 | |
Record name | 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-6-methoxyhexane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10895469 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.